p-Coumaric acid

Catalog No.
S596971
CAS No.
501-98-4
M.F
C9H8O3
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Coumaric acid

CAS Number

501-98-4

Product Name

p-Coumaric acid

IUPAC Name

(E)-3-(4-hydroxyphenyl)prop-2-enoic acid

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)/b6-3+

InChI Key

NGSWKAQJJWESNS-ZZXKWVIFSA-N

SMILES

C1=CC(=CC=C1C=CC(=O)O)O

Synonyms

4-coumaric acid, 4-coumaric acid, (E)-isomer, 4-coumaric acid, (Z)-isomer, 4-coumaric acid, disodium salt, 4-hydroxycinnamic acid, p-coumaric acid, p-coumaryl alcohol, p-hydroxycinnamic acid, para-coumaric acid, phenol, 4-(3-hydroxy-1-propenyl)-, trans-3-(4'-hydroxyphenyl)-2-propenoic acid, trans-HPPA

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)O

Potential Antioxidant Properties

Studies suggest that 4-HCA possesses antioxidant properties. These properties stem from its chemical structure, specifically the presence of hydroxyl groups, which allow it to scavenge free radicals in the body. Free radicals are unstable molecules that can damage cells and contribute to various health concerns, including chronic diseases. Research has shown that 4-HCA can scavenge these free radicals, potentially offering protection against oxidative stress [].

p-Coumaric acid is an organic compound with the chemical formula HOC₆H₄CH=CHCO₂H. It belongs to the family of hydroxycinnamic acids and exists in three isomeric forms: p-coumaric acid, o-coumaric acid, and m-coumaric acid. This compound appears as a white solid that is slightly soluble in water but highly soluble in organic solvents such as ethanol and diethyl ether. p-Coumaric acid is naturally found in a variety of edible plants, including peanuts, tomatoes, carrots, and basil, and it plays a significant role as a precursor in the biosynthesis of various natural products, particularly lignins .

4-Hydroxycinnamic acid exhibits various biological activities, including:

  • Antioxidant: The phenolic structure allows it to scavenge free radicals, protecting cells from oxidative damage [].
  • Anti-inflammatory: It may suppress the production of inflammatory mediators [].
  • Anticancer: Studies suggest potential anti-proliferative effects on some cancer cells.

The exact mechanisms for these activities are still under investigation. However, the antioxidant properties and potential effects on cellular signaling pathways are believed to be involved [, ].

  • Safety data sheet: Sigma-Aldrich provides a safety data sheet for 4-hydroxycinnamic acid, listing potential hazards and handling precautions.

  • Reactions with Nitrite: Under acidic conditions (pH 2), p-coumaric acid reacts with sodium nitrite to produce various products, including 4-hydroxybenzaldehyde and benzoxazinone derivatives. The reaction pathway varies with pH, leading to distinct products at different pH levels .
  • Formation of Acrylamide Derivatives: In the presence of 3-oxopropanamide, p-coumaric acid can form 2-(propenamide)coumaric acid, showcasing its reactivity in forming amide bonds .
  • Hydroxylation: The enzyme p-coumaric acid hydroxylase catalyzes the conversion of p-coumaric acid into caffeic acid, demonstrating its role in metabolic pathways within plants .

p-Coumaric acid exhibits various biological activities:

  • Antioxidant Properties: It acts as a dietary chemoprotectant due to its ability to scavenge free radicals and reduce oxidative stress .
  • Anti-inflammatory Effects: Studies indicate that p-coumaric acid can inhibit inflammatory responses, contributing to its potential therapeutic applications.
  • Antimicrobial Activity: It has been shown to possess antimicrobial properties against certain pathogens, which may enhance food preservation methods .

p-Coumaric acid can be synthesized through several methods:

  • Biosynthesis from Cinnamic Acid: It is produced via the enzymatic action of 4-cinnamic acid hydroxylase on cinnamic acid.
  • From L-Tyrosine: The compound can also be synthesized from L-tyrosine through the action of tyrosine ammonia lyase .
  • Chemical Synthesis: Laboratory synthesis often employs various organic reactions to achieve desired yields of p-coumaric acid from simpler precursors.

p-Coumaric acid finds applications across various fields:

  • Food Industry: Due to its antioxidant properties, it is used as a food preservative and flavor enhancer.
  • Pharmaceuticals: Its potential health benefits have led to exploration in drug formulations aimed at reducing inflammation and oxidative stress.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at combating skin aging.

Several compounds share structural similarities with p-coumaric acid. Here’s a comparison highlighting its uniqueness:

CompoundStructureUnique Features
o-Coumaric AcidHydroxy group at ortho positionLess prevalent in nature compared to p-coumaric
m-Coumaric AcidHydroxy group at meta positionExhibits different biological activities
Ferulic AcidContains an additional methoxy groupStronger antioxidant properties than p-coumaric
Cinnamic AcidLacks hydroxyl groupsPrecursor to all hydroxycinnamic acids

p-Coumaric acid is distinguished by its specific positioning of functional groups which contributes to its unique biological activities and reactivity compared to these similar compounds .

High-Performance Liquid Chromatography Optimization Protocols

High-performance liquid chromatography remains the gold standard for p-coumaric acid quantification due to its exceptional separation efficiency and reproducibility. The optimization of chromatographic parameters requires systematic evaluation of multiple variables to achieve optimal analytical performance.

Column Selection and Optimization

The selection of appropriate stationary phases constitutes a fundamental aspect of method development. Research demonstrates that reversed-phase C18 columns provide superior retention and selectivity for p-coumaric acid analysis [1] [2]. The Gemini C18 column (250×4.6 mm, 3 μm particle size) has demonstrated exceptional performance, achieving baseline resolution with retention times of 16.16 minutes [3] [4]. Alternative stationary phases, including polymer-based reversed-phase columns, have shown comparable performance with typical elution times ranging from 40 to 50 minutes for comprehensive phenolic acid separations [5].

Mobile Phase Composition and Gradient Optimization

Mobile phase optimization represents a critical determinant of chromatographic performance. Gradient elution systems utilizing acidified aqueous solutions combined with organic modifiers have proven most effective. The optimal mobile phase composition consists of 0.5% phosphoric acid as the aqueous component and 100% acetonitrile as the organic modifier [3] [4]. This combination provides excellent peak symmetry and resolution while maintaining acceptable analysis times.

The gradient profile significantly influences separation efficiency. Studies have demonstrated that gradient conditions progressing from 5% to 80% organic modifier over 30 minutes, followed by equilibration phases, achieve comprehensive separation of p-coumaric acid from potential interferents [3] [4]. Alternative systems employing isocratic conditions with water:methanol:glacial acetic acid (65:34:1 volume ratio) have also demonstrated excellent performance with retention times of 6.617 minutes [1] [2].

Flow Rate and Temperature Optimization

Flow rate optimization balances analysis time with resolution quality. Research indicates that flow rates of 0.8 to 1.5 milliliters per minute provide optimal performance [3] [4] [6]. The selection of 0.8 milliliters per minute has demonstrated superior peak symmetry and enhanced sensitivity for p-coumaric acid detection [3] [4].

Temperature control, while less frequently optimized, contributes significantly to method robustness. Column temperatures maintained at 20°C have shown enhanced reproducibility and reduced baseline drift [3].

Detection Wavelength Selection

Ultraviolet detection at wavelengths between 280 and 310 nanometers provides optimal sensitivity for p-coumaric acid quantification. The wavelength selection of 310 nanometers corresponds to the maximum absorption of p-coumaric acid and ensures minimal interference from co-eluting compounds [1] [2] [7]. Alternative detection at 280 nanometers offers broader applicability for simultaneous phenolic acid analysis [3] [4].

Method Validation Parameters

Comprehensive method validation demonstrates the analytical reliability of optimized protocols. Linear calibration ranges spanning 0.1 to 400 micrograms per milliliter have been achieved with correlation coefficients exceeding 0.997 [3] [4]. Limits of detection as low as 20.8 nanograms per milliliter and limits of quantification of 69.4 nanograms per milliliter represent state-of-the-art sensitivity [3] [4].

Precision studies demonstrate intraday variability below 5% relative standard deviation, while interday precision remains below 7% relative standard deviation [1] [2]. Recovery studies utilizing spiked samples consistently achieve values between 97% and 108%, confirming method accuracy [7].

Mass Spectrometry-Based Metabolic Profiling Techniques

Mass spectrometry provides unparalleled specificity and sensitivity for p-coumaric acid characterization, enabling detailed structural elucidation and metabolic profiling applications.

Electrospray Ionization Optimization

Electrospray ionization represents the preferred ionization technique for p-coumaric acid mass spectrometric analysis. Negative ionization mode demonstrates superior sensitivity, generating stable deprotonated molecular ions at mass-to-charge ratio 163.15 [8] [9]. The deprotonation occurs preferentially at the carboxylic acid group due to its lower dissociation constant compared to the phenolic hydroxyl group [10].

Optimization of electrospray parameters significantly influences analytical performance. Source temperatures between 300 and 400°C, combined with nitrogen desolvation gas flows of 600 to 800 liters per hour, provide optimal ion formation [8] [9]. Capillary voltages maintained at 3.0 to 4.0 kilovolts ensure stable spray formation while minimizing unwanted fragmentation.

Tandem Mass Spectrometry Fragmentation Patterns

Collision-induced dissociation reveals characteristic fragmentation pathways that enhance structural confirmation. The primary fragmentation of deprotonated p-coumaric acid (mass-to-charge ratio 163) involves loss of carbon dioxide (44 daltons) to generate the para-vinylphenoxide anion at mass-to-charge ratio 119 [11]. This fragmentation represents a diagnostic transition for multiple reaction monitoring applications.

Secondary fragmentation pathways include losses of water (18 daltons) and carbon monoxide (28 daltons), generating additional product ions that provide structural confirmation [10]. The fragmentation patterns demonstrate remarkable consistency across different instrumental platforms, enabling robust method transfer and validation.

Multiple Reaction Monitoring Applications

Multiple reaction monitoring techniques utilizing specific precursor-to-product ion transitions provide exceptional selectivity and sensitivity. The primary transition monitoring mass-to-charge ratio 163 to 119 demonstrates optimal signal-to-noise ratios and minimal matrix interference [8] [9]. Alternative transitions, including mass-to-charge ratio 163 to 145 and 163 to 117, provide confirmatory evidence for compound identification.

Optimized collision energies between 15 and 25 electronvolts maximize product ion formation while maintaining reproducible fragmentation patterns [8] [9]. These conditions enable limits of quantification as low as 0.2 nanograms per milliliter in human plasma matrices [12] [13].

High-Resolution Mass Spectrometry Applications

High-resolution mass spectrometry platforms provide enhanced specificity through accurate mass measurements and isotopic pattern confirmation. Quadrupole time-of-flight instruments operating at resolving powers exceeding 20,000 enable unambiguous molecular formula determination [14] [15]. The accurate mass measurement of p-coumaric acid (164.0473 daltons) within 2 parts per million mass accuracy ensures confident compound identification even in complex biological matrices.

Metabolomics applications utilizing high-resolution mass spectrometry have identified p-coumaric acid as a biomarker for cellular hypoxia and metabolic stress [16]. These studies demonstrate the compound's utility in systems biology investigations and biomarker discovery applications.

Gas Chromatography-Mass Spectrometry Methods

Gas chromatography-mass spectrometry analysis requires chemical derivatization to enhance volatility and thermal stability. Trimethylsilyl derivatization represents the most widely employed approach, generating derivatives with enhanced chromatographic properties [17]. The derivatized compounds demonstrate characteristic fragmentation patterns under electron ionization conditions, enabling specific identification and quantification.

Electron ionization mass spectra of trimethylsilyl-derivatized p-coumaric acid exhibit molecular ions and characteristic fragment ions that facilitate structural elucidation [17]. Multiple reaction monitoring approaches utilizing gas chromatography-mass spectrometry provide complementary analytical capabilities for complex environmental and biological samples.

Extraction Efficiency Optimization Through Solvent Screening

Extraction methodology represents a critical determinant of analytical accuracy and precision, requiring systematic optimization of solvent systems, extraction conditions, and sample preparation protocols.

Conventional Solvent Systems

Traditional organic solvents continue to provide reliable extraction efficiency for p-coumaric acid from diverse matrices. Methanol demonstrates superior extraction performance compared to alternative solvents, achieving recovery rates exceeding 90% from plant materials [18]. The high polarity of methanol enables effective solubilization of both free and bound phenolic acids while maintaining compatibility with subsequent analytical procedures.

Ethyl acetate represents an alternative extraction solvent with favorable environmental and safety profiles. Studies demonstrate extraction efficiencies of 89% for p-coumaric acid using optimized ethyl acetate protocols [19]. The reduced toxicity and lower boiling point of ethyl acetate facilitate solvent removal and concentrate preparation.

Binary solvent systems combining water and organic modifiers often provide enhanced extraction efficiency compared to single solvents. Hydroalcoholic mixtures demonstrate intermediate polarity characteristics that optimize the solubilization of phenolic compounds with varying polarities [20]. The optimal water:ethanol ratio depends on the specific matrix and target compound distribution.

Advanced Extraction Technologies

Ultrasonic-assisted extraction represents a significant advancement in extraction efficiency and time reduction. Optimized ultrasonic protocols achieve extraction efficiencies exceeding 80% within 3-minute processing times [21] [22]. The cavitation effects generated by ultrasonic energy enhance mass transfer and cell wall disruption, facilitating enhanced compound recovery.

The optimization of ultrasonic parameters requires systematic evaluation of frequency, power, temperature, and extraction time. Studies demonstrate that frequencies of 40 to 50 kilohertz, combined with power levels of 200 to 400 watts, provide optimal extraction performance [23] [24]. Temperature optimization typically identifies ranges between 50 and 70°C as optimal for maximizing extraction efficiency while minimizing thermal degradation.

Microwave-assisted extraction provides comparable extraction efficiency with significantly reduced processing times. Optimized microwave protocols achieve complete extraction within 2 minutes while maintaining extract quality [25]. The dielectric heating mechanism enables rapid temperature elevation and enhanced mass transfer compared to conventional heating methods.

Emerging Solvent Systems

Deep eutectic solvents represent an innovative and environmentally sustainable alternative to conventional organic solvents. These systems, typically composed of hydrogen bond donors and acceptors, demonstrate exceptional extraction efficiency for phenolic compounds [23] [24]. Choline chloride-based deep eutectic solvents achieve extraction yields of 2.65% for total coumarins, significantly exceeding conventional solvent performance [23] [24].

The optimization of deep eutectic solvent composition requires evaluation of molar ratios between components. Studies demonstrate that choline chloride:1,4-butanediol ratios of 1:4 provide optimal extraction performance for p-coumaric acid and related compounds [23] [24]. The biodegradable nature and low toxicity of these solvents align with green chemistry principles.

Ionic liquids offer customizable properties through systematic variation of cation and anion components. Hydrophobic ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate, demonstrate extraction efficiencies exceeding 80% for p-coumaric acid [21] [22]. The negligible vapor pressure and thermal stability of ionic liquids enable their recovery and reuse, reducing operational costs and environmental impact.

Extraction Parameter Optimization

pH optimization represents a critical factor influencing extraction efficiency due to its effect on compound ionization and solubility. Studies demonstrate that acidic conditions (pH 2-3) maximize extraction efficiency for p-coumaric acid by maintaining the compound in its protonated, more lipophilic form [21] [19]. The optimal pH depends on the dissociation constant of the target compound and the nature of the extraction solvent.

Temperature optimization balances extraction efficiency with thermal stability considerations. Research indicates that temperatures between 50 and 70°C provide optimal extraction rates while minimizing degradation of thermally labile compounds [23] [24]. Higher temperatures may enhance mass transfer but risk thermal decomposition of target analytes.

Solid-to-liquid ratios significantly influence extraction efficiency and practical considerations. Studies demonstrate that ratios between 1:10 and 1:15 (gram:milliliter) provide optimal extraction efficiency without excessive solvent consumption [23] [24]. Higher ratios may improve extraction completeness but increase analytical costs and waste generation.

Emerging Extraction Approaches

Supramolecular solvents represent a novel class of extraction media with unique properties arising from amphiphilic aggregation. These systems demonstrate superior extraction efficiency for phenolic compounds compared to conventional solvents [26]. Octanoic acid-ethanol-water supramolecular solvents achieve extraction yields 1.78-fold higher than conventional methanol extraction [26].

The mechanism of enhanced extraction efficiency involves increased solvent contact surface area and stronger intermolecular interactions between extractants and supramolecular assemblies [26]. Molecular dynamics simulations confirm the formation of stable hydrogen bonds between phenolic compounds and supramolecular solvent components.

Surfactant-based aqueous two-phase systems provide an alternative approach for p-coumaric acid extraction and purification. These systems achieve extraction efficiencies of 89% while providing simultaneous concentration and purification [19]. The biocompatible nature of food-grade surfactants enables their application in pharmaceutical and nutraceutical processing.

Cloud-point extraction utilizing nonionic surfactants enables simultaneous extraction and concentration of p-coumaric acid from dilute aqueous solutions. Optimized systems achieve 8 to 10-fold concentration factors while maintaining high recovery rates [19]. The reduced downstream processing volume significantly improves analytical throughput and reduces operational costs.

Data Tables

The following comprehensive data tables summarize the optimized parameters and performance characteristics for the analytical methodologies discussed:

StudyColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Time (min)LOD (ng/mL)LOQ (ng/mL)Linearity Range
Saad et al. (2019)Gemini C18 (250×4.6 mm, 3 μm)0.5% H₃PO₄ / 100% ACN (gradient)0.828016.1620.869.40.1-400 μg/mL0.9973
Olkowski et al. (2003)Polymer-based reversed phaseAcetonitrile / water1.0UV40-50Not reportedNot reportedNot specifiedNot reported
Ferreira et al. (2015)RP-C18 (250×4.6 mm, 5 μm)Water:methanol:glacial acetic acid (65:34:1)1.03106.617Not reportedNot reported2-10 μg/mL0.999
StudyMS TypeIonization ModePrecursor Ion (m/z)Product Ions (m/z)LLOQ (ng/mL)Linear RangeMatrixSample Preparation
Chen et al. (2010)LC-MSESI negative163.15SIM mode100.01-15 μg/mLRat plasmaEthyl acetate extraction
Lee et al. (2020)UPLC-MS/MSESI positive165MRM transitions0.20.2-16 ng/mLHuman plasmaProtein precipitation
Clifford et al. (2006)LC-MS⁴ESI negativeVariableFragmentation patternsNot applicableQualitativeCoffee beansDirect injection
StudyExtraction MethodSolvent SystemOptimal ConditionsExtraction Efficiency (%)Temperature (°C)Time (min)Sample Matrix
Dhamole et al. (2014)Surfactant-based aqueous two-phaseL92 surfactant5% v/v L92, pH 3.089Room temperatureNot specifiedCorn cob hydrolysate
Rahman & Aziz (2024)Ultrasonic-assisted ionic liquid1-Butyl-3-methylimidazolium hexafluorophosphate60°C, pH 2, 1:1 v/v ratio, 3 min>80603Standard solutions
Li et al. (2022)Ultrasonic-assisted deep eutectic solventCholine chloride/1,4-butanediolLiquid-solid ratio 14:1, pH 5.0, 60°CNot specified6050Peucedanum decursivum

Physical Description

Solid

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

164.047344113 g/mol

Monoisotopic Mass

164.047344113 g/mol

Heavy Atom Count

12

LogP

1.79

Appearance

Powder

Melting Point

211.5 °C

UNII

IBS9D1EU3J

GHS Hazard Statements

Aggregated GHS information provided by 16 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (12.5%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (12.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (12.5%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (12.5%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (87.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (12.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (87.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Infective Agents

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

7400-08-0
501-98-4
4501-31-9

Wikipedia

P-Coumaric_acid
Gallium(III)_chloride

Use Classification

Cosmetics -> Skin conditioning

General Manufacturing Information

2-Propenoic acid, 3-(4-hydroxyphenyl)-: ACTIVE

Dates

Last modified: 08-15-2023
Seyedsayamdost et al. The Jekyll-and-Hyde chemistry of Phaeobacter gallaeciensis. Nature Chemistry, doi: 10.1038/nchem.1002, published online 27 February 2011 http://www.nature.com/nchem

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